molecular formula C23H26N4O2 B3942186 N,N-diethyl-4-[4-(4-morpholinyl)-1-phthalazinyl]benzamide

N,N-diethyl-4-[4-(4-morpholinyl)-1-phthalazinyl]benzamide

Cat. No. B3942186
M. Wt: 390.5 g/mol
InChI Key: BAJFCILKWKOONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-[4-(4-morpholinyl)-1-phthalazinyl]benzamide, also known as Morazone, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory disorders.

Mechanism of Action

The exact mechanism of action of N,N-diethyl-4-[4-(4-morpholinyl)-1-phthalazinyl]benzamide is not fully understood. However, it is believed to inhibit the production of prostaglandins, which are known to play a key role in the inflammatory response. It is also believed to inhibit the activity of cyclooxygenase, an enzyme that is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
N,N-diethyl-4-[4-(4-morpholinyl)-1-phthalazinyl]benzamide has been found to possess potent anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to reduce the production of reactive oxygen species, which are known to play a key role in the inflammatory response.

Advantages and Limitations for Lab Experiments

The advantages of using N,N-diethyl-4-[4-(4-morpholinyl)-1-phthalazinyl]benzamide in lab experiments include its potent anti-inflammatory and analgesic properties, as well as its ability to reduce the production of reactive oxygen species. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N,N-diethyl-4-[4-(4-morpholinyl)-1-phthalazinyl]benzamide. These include:
1. Further studies on its mechanism of action to fully understand its therapeutic potential.
2. Studies on its potential use in the treatment of other inflammatory disorders such as inflammatory bowel disease and psoriasis.
3. Studies on its potential use in combination therapy with other anti-inflammatory drugs.
4. Studies on its potential use in the treatment of chronic pain conditions such as neuropathic pain.
5. Studies on its potential use in the treatment of cancer, as it has been found to possess anti-tumor properties.
In conclusion, N,N-diethyl-4-[4-(4-morpholinyl)-1-phthalazinyl]benzamide, or N,N-diethyl-4-[4-(4-morpholinyl)-1-phthalazinyl]benzamide, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the treatment of various inflammatory disorders. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of other conditions.

Scientific Research Applications

N,N-diethyl-4-[4-(4-morpholinyl)-1-phthalazinyl]benzamide has been extensively studied for its potential therapeutic applications in various inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and gout. It has been found to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of these conditions.

properties

IUPAC Name

N,N-diethyl-4-(4-morpholin-4-ylphthalazin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-3-26(4-2)23(28)18-11-9-17(10-12-18)21-19-7-5-6-8-20(19)22(25-24-21)27-13-15-29-16-14-27/h5-12H,3-4,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJFCILKWKOONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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